3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

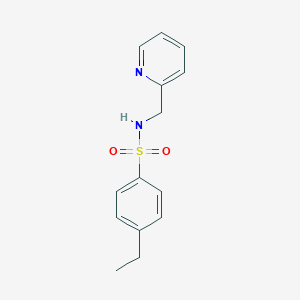

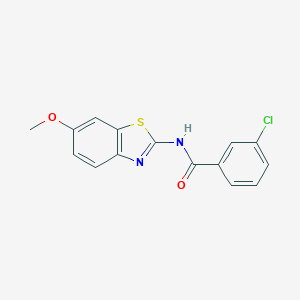

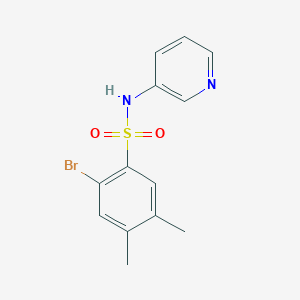

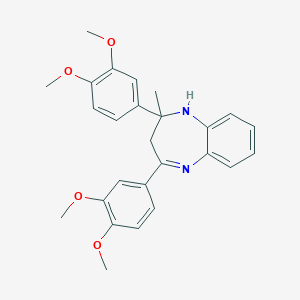

“3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H11ClN2O2S . It belongs to the class of benzothiazole derivatives, which are known for their broad spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of “3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” consists of a benzothiazole ring attached to a benzamide group via a nitrogen atom . The benzothiazole ring is further substituted with a methoxy group .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Analgesic Properties

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide: derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the biosynthesis of prostaglandins, which play a crucial role in inflammation and pain. These compounds exhibit significant anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2), while minimizing deleterious effects on the gastrointestinal tract associated with COX-1 inhibition .

Ulcerogenic and Irritative Action

In comparison with standard NSAIDs, the synthesized compounds demonstrate low ulcerogenic and irritative action on the gastrointestinal mucosa. This finding is promising for potential therapeutic use, as chronic NSAID use can lead to GI irritation, bleeding, and ulceration. The balance between anti-inflammatory efficacy and GI safety is critical, and these derivatives show promise in achieving that balance .

Potential Tuberculosis Treatment

While not directly related to the anti-inflammatory properties, it’s worth noting that benzamide derivatives have been explored for their anti-tubercular activity. Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated against Mycobacterium tuberculosis H37Ra. Although this specific compound was not mentioned, it highlights the versatility of benzamide derivatives in various therapeutic contexts .

Chemical Structure

The molecular formula of 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is C16H12ClN3O2S2, with an average mass of 377.868 Da. Chemically, it contains a benzothiazole core with a chloro-substituted benzamide group and a methoxy substituent at position 6 of the benzothiazole ring .

For further exploration, you can refer to the original research article . If you have any more specific questions or need additional information, feel free to ask! 😊

Wirkmechanismus

Benzothiazole derivatives have been studied extensively for their anticancer properties . They are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The exact mechanism of action for “3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is not specified in the literature.

Zukünftige Richtungen

The future directions for research on “3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” and other benzothiazole derivatives could include further exploration of their anticancer properties . Additionally, developing new synthesis methods and studying their reaction mechanisms could also be areas of future research .

Eigenschaften

IUPAC Name |

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYOVDODALAZMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B345210.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345212.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345216.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345219.png)